N-Benzyliminodiacetic acid
CAS No.: 3987-53-9
Cat. No.: VC1963015
Molecular Formula: C11H13NO4
Molecular Weight: 223.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 3987-53-9 |
---|---|
Molecular Formula | C11H13NO4 |
Molecular Weight | 223.22 g/mol |
IUPAC Name | 2-[benzyl(carboxymethyl)amino]acetic acid |
Standard InChI | InChI=1S/C11H13NO4/c13-10(14)7-12(8-11(15)16)6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,14)(H,15,16) |
Standard InChI Key | SZQUPQVVCLFZLC-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CN(CC(=O)O)CC(=O)O |
Canonical SMILES | C1=CC=C(C=C1)CN(CC(=O)O)CC(=O)O |
Introduction
Chemical Structure and Physical Properties
N-Benzyliminodiacetic acid (C₁₁H₁₃NO₄) is a derivative of iminodiacetic acid where one of the nitrogen-bound hydrogens is replaced by a benzyl group. This structural modification creates a tridentate ligand with enhanced chelating properties compared to the parent compound.
Key Physical and Chemical Properties
N-Benzyliminodiacetic acid functions as a tridentate ligand, coordinating with metal ions through three donor atoms: the imino nitrogen and two carboxylate oxygens . This coordination capability makes it particularly valuable for applications requiring stable metal complexes.
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₃NO₄ |
IUPAC Name | 2-[benzyl(carboxymethyl)amino]acetic acid |
CAS Number | 3987-53-9 |
Molecular Weight | 223.22 g/mol |
Structure | Contains a benzyl group attached to an imino nitrogen with two carboxylic acid groups |
InChI Key | SZQUPQVVCLFZLC-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)CN(CC(=O)O)CC(=O)O |
The compound features a benzyl group that enhances its hydrophobicity compared to other iminodiacetic acid derivatives, which significantly influences its chemical behavior and applications.
Synthesis Methods
Classical Synthetic Routes
N-Benzyliminodiacetic acid can be synthesized through several methods, with the most common approach involving the reaction of benzylamine with chloroacetic acid:
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Formation of benzylamine hydrochloride by reacting benzylamine with hydrochloric acid
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Reaction with chloroacetic acid in the presence of a base (typically sodium hydroxide)
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The condensation results in the substitution of two hydrogen atoms on the nitrogen with carboxymethyl groups
Alternative Synthetic Approaches
Research has demonstrated that N-benzyliminodiacetic acid can also be prepared as part of more complex reaction sequences. For example, in certain synthetic pathways, N-benzyliminodiacetic acid is first converted to a cyclic anhydride before further reaction with compounds such as ammonia or O-trityl-hydroxylamine to generate various derivatives .
Applications in Chromatography
Development of Novel Stationary Phases
One of the most significant applications of N-benzyliminodiacetic acid is in chromatographic technology. Researchers have developed novel tridentate zwitterionic stationary phases by covalently bonding N-benzyl iminodiacetic acid to silica gel via copper(I) catalyzed Huisgen azide-alkyne 1,3-dipolar cycloaddition (CuAAC) .
Performance Characteristics
The N-benzyliminodiacetic acid-based stationary phases have demonstrated exceptional performance in Hydrophilic Interaction Liquid Chromatography (HILIC):
Performance Metric | Value/Observation |
---|---|
Column Efficiency | Up to 44,000 theoretical plates per meter (for guanosine) |
Analyte Compatibility | Effective for organic acids, bases, and highly polar compounds |
Separation Characteristics | Good peak shape and selectivity for complex compounds |
Application Examples | Separation of cephalosporins and carbapenems |
These stationary phases exhibit excellent HILIC characteristics, making them particularly valuable for separating compounds that are challenging to analyze with conventional chromatographic methods .
Applications in Radiopharmaceuticals
Metal Chelation in Nuclear Medicine
N-Benzyliminodiacetic acid has been evaluated for its potential in radiopharmaceutical development. The compound's ability to form stable complexes with gamma-emitting radiometals has led to the development of diagnostic agents .
Bifunctional Chelating Agents
Studies have shown that N-benzyliminodiacetic acid derivatives can function as bifunctional chelating agents, where:
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The chelating portion (iminodiacetic acid) securely binds radiometals
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The N-substituted benzyl group governs the biological distribution of the complex
This approach has produced radiopharmaceuticals with high radiochemical purity and stability both in vitro and in vivo, with biological distributions determined almost exclusively by the N-substituted group .
Polymer-Clay Nano-Composite Applications
Novel Material Development
Researchers have synthesized poly[N-(4-vinylbenzyl)-iminodiacetic acid]-montmorillonite nano-composite resins with specialized properties. These materials were prepared through in situ polymerization of N-(4-vinylbenzyl)-iminodiacetic acid in the presence of organic-modified montmorillonite and N,N-methylene-bis-acrylamide .
Water Absorption and Metal Ion Retention
The performance of these nano-composites has been extensively studied:
Property | Observation |
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Water Uptake | Increases with higher montmorillonite content |
Metal Ion Retention | Surprisingly decreases with increasing montmorillonite content |
Metal Ion Selectivity | Shows preference for Cu²⁺ ions |
Retention Kinetics | Maximum retention achieved after 60 minutes of contact |
Adsorption Mechanism | Primarily film diffusion at the surface of resin particles |
These materials follow Langmuir isotherm models for adsorption, with the metal ion retention process best described by a pseudo-second-order kinetic model .
Structure-Activity Relationships
Biological Activity
Compounds containing the N-benzyliminodiacetic acid moiety have demonstrated varying biological activities in research studies. The following table presents inhibitory concentration (IC₅₀) values for selected compounds featuring this structural component:
Compound | IC₅₀ (μM) |
---|---|
10 | 1.2 |
11 | 1.2 |
12 | 1.4 |
13 | 1.0 |
14 | 0.6 |
15 | 0.6 |
16 | 0.4 |
These data suggest that the N-benzyliminodiacetic acid scaffold may serve as a promising template for developing compounds with significant biological activity .
Comparison with Related Compounds
Structural Analogs
N-Benzyliminodiacetic acid can be differentiated from related compounds based on key structural features:
Compound | Structural Difference | Effect on Properties |
---|---|---|
Iminodiacetic Acid | Lacks the benzyl group | Less hydrophobic with different chelating properties |
N-Methyliminodiacetic Acid | Contains a methyl group instead of benzyl | Different solubility and reactivity profiles |
N-Phenyliminodiacetic Acid | Contains a phenyl group without the methylene spacer | Altered chemical properties and applications |
The benzyl group in N-benzyliminodiacetic acid provides unique hydrophobicity and spatial arrangements that influence its chemical behavior in various applications.
Recent Research Developments
Innovations in Synthetic Methodology
Recent advances in green chemistry have led to the development of improved synthetic methods for N-benzyl derivatives. These methods focus on eco-friendly approaches under neutral conditions, avoiding corrosive reagents and hazardous byproducts .
Expanding Applications
Current research continues to explore new applications for N-benzyliminodiacetic acid derivatives, particularly in:
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Environmental remediation through metal ion sequestration
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Pharmaceutical development as chelating agents for metal-based drugs
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Advanced materials science in composite development
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